molecular formula C8H6ClF2NO B12098890 Acetamide, N-(2-chloro-4,6-difluorophenyl)- CAS No. 36556-57-7

Acetamide, N-(2-chloro-4,6-difluorophenyl)-

Cat. No.: B12098890
CAS No.: 36556-57-7
M. Wt: 205.59 g/mol
InChI Key: FNAZJXGKEVQSAD-UHFFFAOYSA-N
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Description

Acetamide, N-(2-chloro-4,6-difluorophenyl)-: is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-chloro-4,6-difluorophenyl)- typically involves the acylation of 2-chloro-4,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloro-4,6-difluoroaniline+acetic anhydrideAcetamide, N-(2-chloro-4,6-difluorophenyl)-+acetic acid\text{2-chloro-4,6-difluoroaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(2-chloro-4,6-difluorophenyl)-} + \text{acetic acid} 2-chloro-4,6-difluoroaniline+acetic anhydride→Acetamide, N-(2-chloro-4,6-difluorophenyl)-+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines.

  • Oxidation and Reduction: : The amide group in the compound can be oxidized to form corresponding nitriles or reduced to form amines. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium.

    Reduction: Lithium aluminum hydride, dry ether, room temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitriles.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which Acetamide, N-(2-chloro-4,6-difluorophenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to a physiological response. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,4-difluorophenyl)-
  • Acetamide, N-(4-bromo-2,6-difluorophenyl)-
  • Acetamide, N-(2,6-difluorophenyl)-

Uniqueness

Compared to similar compounds, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

36556-57-7

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

IUPAC Name

N-(2-chloro-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

FNAZJXGKEVQSAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)F)F

Origin of Product

United States

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